

Technical Guide: Boc-6-Aminohexanoic Acid

Structure and Function

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Compound of Interest

Compound Name: *Boc-Epsilon-Aminocaproic acid*

Cat. No.: *B8785195*

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Executive Summary & Chemical Identity

Boc-6-aminohexanoic acid (Boc-6-Ahx-OH) is a critical bifunctional linker and spacer unit used extensively in medicinal chemistry, particularly in the fields of Solid-Phase Peptide Synthesis (SPPS) and Proteolysis Targeting Chimeras (PROTACs). Its core function is to provide a flexible, hydrophobic C6 aliphatic chain that spatially separates functional domains without introducing significant steric bulk or electronic interference.

This guide details the structural logic, synthetic utility, and experimental protocols for integrating Boc-6-Ahx-OH into high-value drug discovery workflows.

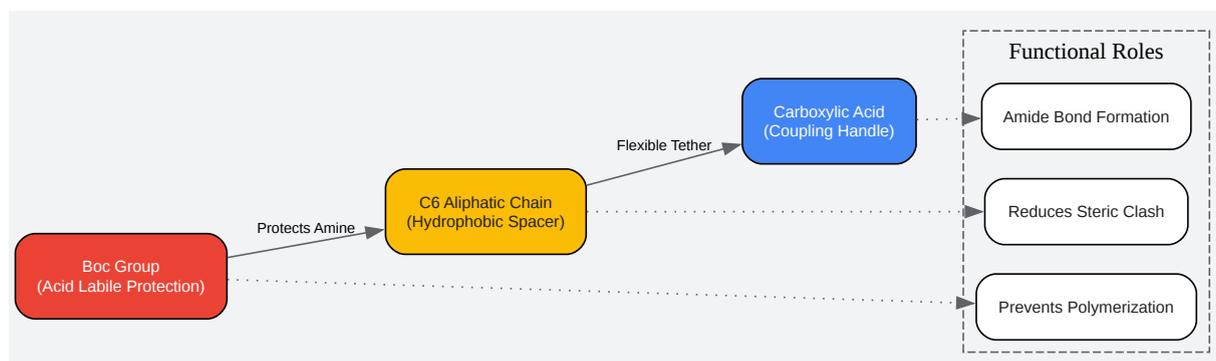
Physicochemical Properties Table

Property	Specification
Chemical Name	6-[(tert-Butoxycarbonyl)amino]hexanoic acid
Common Abbreviations	Boc-6-Ahx-OH; Boc-EACA; Boc- ϵ -Ahx
CAS Number	6404-29-1
Molecular Formula	
Molecular Weight	231.29 g/mol
Appearance	White to off-white crystalline powder
Melting Point	35–40 °C
Solubility	Soluble in DCM, DMF, DMSO, Ethyl Acetate; Slightly soluble in water
pKa	~4.76 (Carboxylic acid)
Storage	2–8°C (Dry, inert atmosphere)

Structural Analysis & Functional Logic

The utility of Boc-6-Ahx-OH is derived from its three distinct structural zones. Unlike rigid linkers (e.g., piperazine) or hydrophilic linkers (e.g., PEG), the 6-aminohexanoic acid backbone offers a unique "hydrophobic flexibility."

Structural Visualization



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Figure 1: Functional decomposition of Boc-6-Ahx-OH. The Boc group prevents N-terminal reactivity until acid treatment, while the C6 chain provides spatial resolution.

The "Spacer Effect" in Pharmacology

In biological systems, direct conjugation of two active moieties (e.g., a drug and a targeting ligand) often leads to loss of potency due to steric hindrance.

- Flexibility: The saturated alkyl chain allows the connected ligands to orient independently, maximizing binding affinity to their respective targets.
- Hydrophobicity: Unlike PEG linkers, the Ahx chain increases lipophilicity (), which can enhance membrane permeability for intracellular targets.

Applications in Drug Discovery: PROTACs & Linkerology

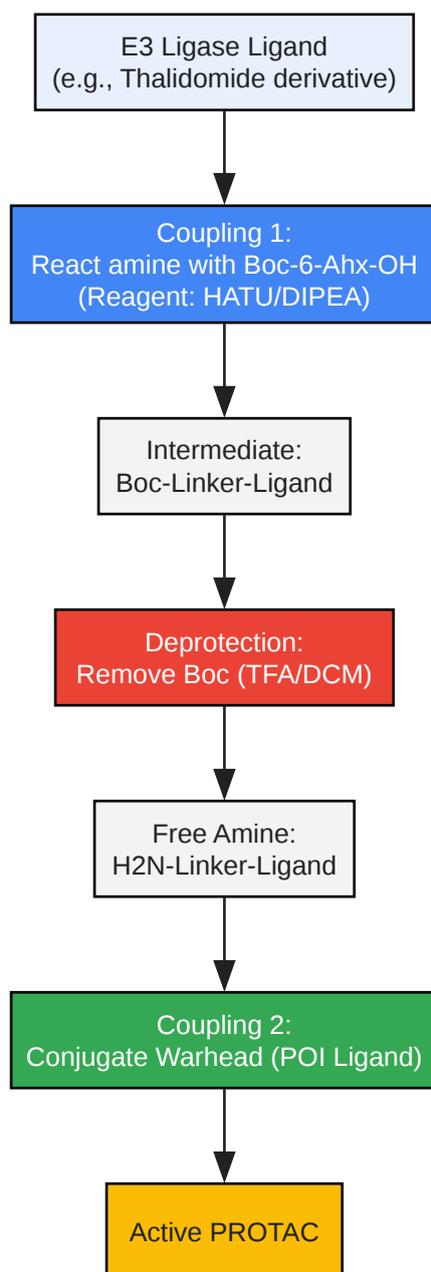
The most prominent modern application of Boc-6-Ahx-OH is in Linkerology—the science of optimizing the tether in bifunctional molecules like PROTACs.

PROTAC Mechanism

PROTACs recruit an E3 ubiquitin ligase to a Target Protein (POI), triggering ubiquitination and degradation. The linker length and composition are binary switches for activity; if the linker is too short, the ternary complex (E3-Linker-POI) cannot form. If too long, entropy reduces binding cooperativity.

Boc-6-Ahx-OH provides a defined ~9–10 Å extension.

PROTAC Synthesis Workflow



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Figure 2: Step-wise assembly of a PROTAC using Boc-6-Ahx-OH as the linker unit. This modular approach allows for "linker scanning" libraries.

Experimental Protocols

Safety Note: Trifluoroacetic acid (TFA) is corrosive.[1][2] Perform all cleavage steps in a fume hood.[2]

Coupling Protocol (Amide Bond Formation)

This protocol assumes the coupling of Boc-6-Ahx-OH to a free amine on a resin (SPPS) or in solution.

- Stoichiometry: Use 3–5 equivalents of Boc-6-Ahx-OH relative to the amine component.
- Activation:
 - Dissolve Boc-6-Ahx-OH in minimal DMF (Dimethylformamide).
 - Add 0.95 equivalents (relative to acid) of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
 - Add 2.0 equivalents of DIPEA (Diisopropylethylamine).
 - Note: Pre-activation time should be limited to 1–2 minutes to prevent racemization (though less critical for achiral Ahx, it is good practice).
- Reaction: Add activated solution to the amine component. Agitate at Room Temperature (RT) for 1–2 hours.
- Monitoring: Verify coupling completion via Kaiser Test (if solid phase) or LC-MS (if solution phase).

Deprotection Protocol (Boc Removal)

The tert-butyloxycarbonyl (Boc) group is acid-labile.

Method A: Solution Phase (Mild)

- Reagent: 50% TFA in Dichloromethane (DCM).
- Procedure: Dissolve the intermediate in DCM. Add equal volume of TFA. Stir at RT for 30–60 minutes.
- Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene or ether to remove residual TFA.

Method B: Solid Phase (Global Cleavage in Fmoc SPPS) If Boc-6-Ahx is used in an Fmoc strategy (e.g., as a spacer before a final N-terminal cap), the Boc group remains until the end.

- Cocktail: Reagent K (TFA 82.5%, Phenol 5%, Water 5%, Thioanisole 5%, EDT 2.5%).
- Rationale: The scavengers (Phenol, Thioanisole) prevent the generated tert-butyl cations from re-attaching to sensitive residues like Tryptophan or Cysteine.

Quality Control & Troubleshooting

Analytical Verification

- ¹H NMR (DMSO-d₆): Look for the characteristic tert-butyl singlet at ppm (9H) and the multiplet signals of the hexyl chain (ppm).
- Mass Spectrometry: ESI-MS should show or . Loss of Boc fragment (M-100) is common in source fragmentation.

Common Issues

Issue	Probable Cause	Solution
Incomplete Coupling	Steric hindrance or aggregation	Use HATU/HOAt; increase temperature to 40°C; use double coupling.
Poor Solubility	Hydrophobic chain aggregation	Dissolve in NMP or add chaotropic salts (LiCl) if using in peptide synthesis.
Gumming during Workup	Residual TFA/DCM	Precipitate product in cold Diethyl Ether or Hexane to obtain a powder.

References

- PubChem. (n.d.). 6-aminohexanoic acid | C₆H₁₃NO₂ | CID 564. National Library of Medicine. Retrieved October 26, 2023, from [[Link](#)]
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. *Cell*, 181(1), 102–114. (Context: Linker design in PROTACs).

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